

Physicochemical Properties of Saxagliptin: A Technical Guide

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Compound of Interest

Compound Name: Saxagliptin (Standard)

Cat. No.: B000632

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Abstract

Saxagliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A comprehensive understanding of its physicochemical properties is fundamental for the formulation development, quality control, and optimization of its therapeutic efficacy. This guide provides an in-depth overview of the core physicochemical characteristics of the saxagliptin standard, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Chemical Identity and General Properties

Saxagliptin is a cyanopyrrolidine-based compound that exists as a stable monohydrate. Its chemical and physical identifiers are summarized below.

Identifier	Value	Reference
IUPAC Name	(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile	
CAS Number	361442-04-8 (Anhydrous)	
	945667-22-1 (Monohydrate)	
Molecular Formula	C18H25N3O2 (Anhydrous) C18H25N3O2·H2O (Monohydrate)	
Molecular Weight	315.41 g/mol (Anhydrous) 333.43 g/mol (Monohydrate)	

Core Physicochemical Characteristics

The physicochemical properties of saxagliptin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. These properties dictate its behavior in biological systems and are key considerations during drug formulation.

Property	Value / Description	Reference
Appearance	White to light yellow or light brown, non-hygroscopic, crystalline powder.	
Melting Point	The melting point is a critical parameter for purity assessment.	
pKa	7.3 - 7.9	
Log P (o/w)	Distribution Coefficient (Do/w) at pH 7.0: 0.607	
BCS Classification	Class III (High Solubility, Low Permeability)	

Table of Solubility

Saxagliptin's solubility profile is a key determinant of its high-solubility classification under the Biopharmaceutics Classification System (BCS). It exhibits pH-dependent solubility, being very soluble at low pH.

Solvent	Solubility	Reference
Water (24 °C)	Sparingly Soluble	
Water (pH 1.2 - 8.7)	Minimum solubility of 17.6 mg/mL	
0.1 N HCl	Soluble	
Phosphate Buffer (pH 5.8)	Soluble	
Methanol	Soluble / Freely Soluble	
Ethanol	Soluble / Freely Soluble (~10 mg/mL)	
DMSO	Soluble (~20 mg/mL)	
Dimethyl Formamide (DMF)	Soluble (~20 mg/mL)	
Acetonitrile	Soluble	
Isopropyl Alcohol	Soluble	
Ethyl Acetate	Slightly Soluble	

Spectroscopic and Crystallographic Data

Spectroscopic Properties

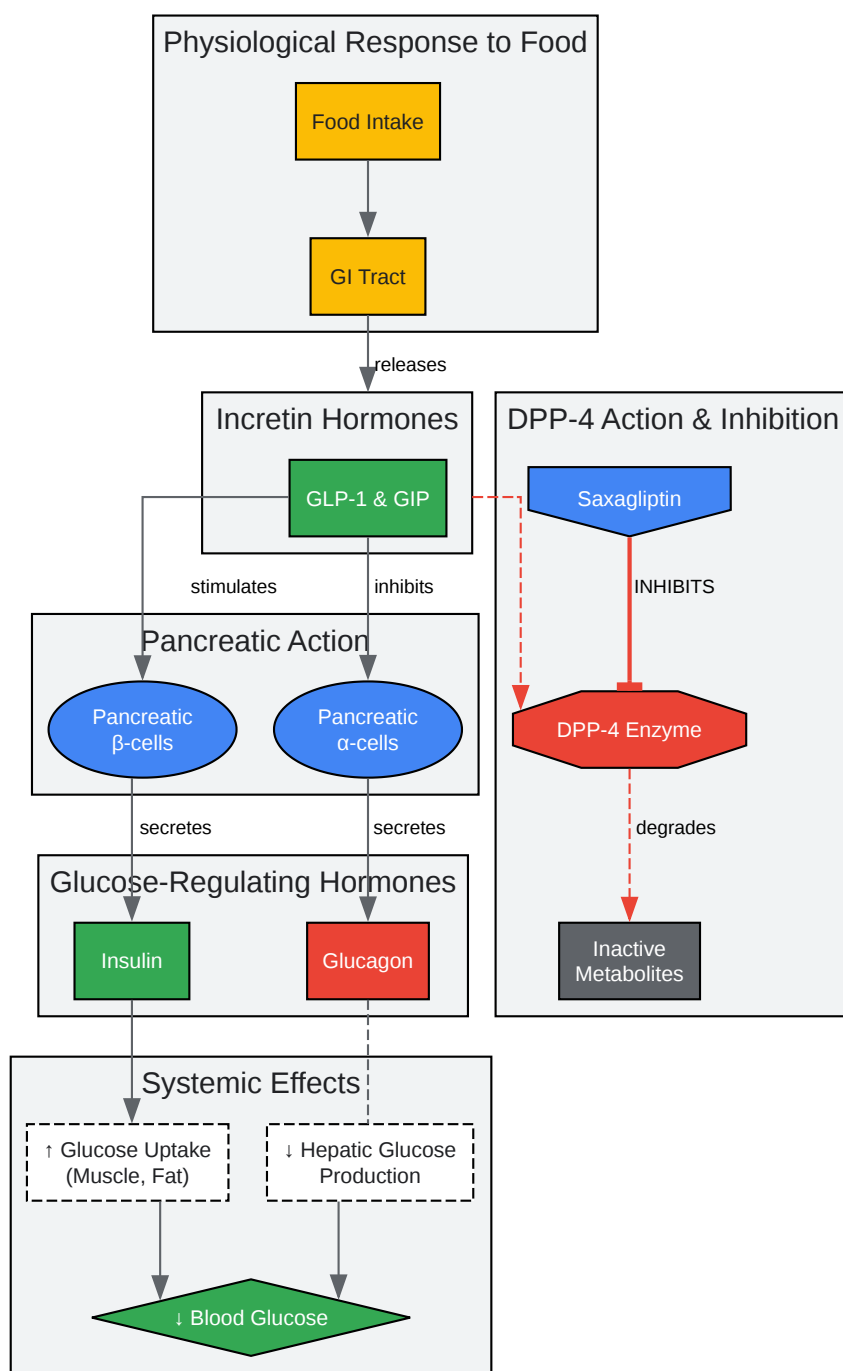
- UV-Vis Spectroscopy: The maximum absorbance (λ_{max}) of saxagliptin has been reported at several wavelengths depending on the solvent, including 204 nm in an acidic medium (0.1N HCl), 211 nm, 224 nm in a methanol/water mixture, and 280 nm. This variability highlights the importance of defining the solvent system during spectrophotometric analysis.

Crystallographic Properties

- Polymorphism: Saxagliptin free base typically exists as a stable monohydrate (form H-1). However, its hydrochloride salt can exist in several different crystalline and hydrated forms, which have been characterized by X-ray Powder Diffraction (XRPD). These forms include various hydrates and cocrystals, each with distinct physical properties that can impact stability and dissolution.

Mechanism of Action: DPP-4 Inhibition Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By blocking DPP-4, saxagliptin increases the circulating levels of active incretins. This leads to a glucose-dependent increase in insulin secretion from pancreatic β -cells and a decrease in glucagon secretion from pancreatic α -cells, ultimately resulting in improved glycemic control.



Mechanism of Action of Saxagliptin

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Mechanism of action of Saxagliptin as a DPP-4 inhibitor.

Experimental Protocols

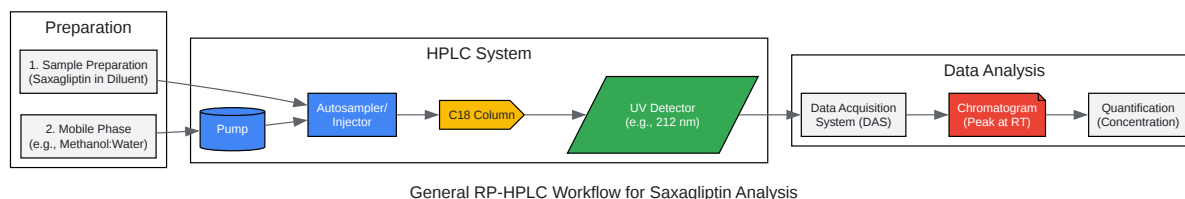
The characterization and quantification of saxagliptin rely on several standard analytical techniques.

5.1 Purity and Quantification (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the determination of saxagliptin in bulk and pharmaceutical dosage forms.

- Objective: To separate and quantify saxagliptin with high specificity and precision.
- Sample Preparation:
 - Accurately weigh 10 mg of saxagliptin standard or an equivalent amount of powdered tablets.
 - Transfer to a 10 mL volumetric flask.
 - Add approximately 5 mL of diluent (e.g., mobile phase), sonicate to dissolve, and make up the volume. This creates a stock solution (e.g., 1000 µg/mL).
 - Prepare working standards and samples by further dilution to fall within the linear range of the calibration curve (e.g., 10-50 µg/mL).
- Chromatographic Conditions (Example):
 - Column: Grace C18 (250mm x 4.6mm, 5 µm particle size).
 - Mobile Phase: Methanol: Water (80:20 v/v).
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 20 µL.
 - Detector: UV at 212 nm.
 - Retention Time: Approximately 4.2 minutes under these conditions.

- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.



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General workflow for RP-HPLC analysis of Saxagliptin.

5.2 Equilibrium Solubility Determination

This protocol determines the solubility of saxagliptin in various media, essential for BCS classification.

- Objective: To determine the concentration of saxagliptin in a saturated solution at a specific temperature and pH.
- Procedure (Shake-Flask Method):
 - Add an excess amount of saxagliptin powder to a known volume of the test solvent (e.g., water, 0.1 N HCl, phosphate buffers) in a sealed flask.
 - Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
 - After equilibration, allow the suspension to settle.
 - Withdraw a sample of the supernatant, ensuring no undissolved solids are transferred. Centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm) is required.
 - Analyze the concentration of the dissolved saxagliptin in the clear supernatant using a validated analytical method, such as UV spectrophotometry or HPLC.
 - The pH of the solution should be verified at the end of the experiment.

5.3 Melting Point Determination

This protocol is used to determine the melting range of the crystalline powder, a key indicator of purity.

- Objective: To determine the temperature range over which the solid-state saxagliptin transitions to a liquid.
- Procedure (Capillary Method):
 - Ensure the saxagliptin sample is completely dry and finely powdered.
 - Pack the powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 5-10 °C below the expected melting point.
 - Reduce the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the substance first begins to collapse or liquefy (onset) and the temperature at which it is completely molten (clear point). This range is the melting point.

Conclusion

The physicochemical properties of saxagliptin, particularly its BCS Class III characteristics of high solubility and low permeability, are central to its identity and clinical performance. As a non-hygroscopic, crystalline solid with well-defined solubility and spectroscopic profiles, it can be reliably characterized using standard analytical techniques such as RP-HPLC, UV spectroscopy, and XRPD. A thorough understanding of these properties, along with its DPP-4 inhibition pathway, is essential for the development of stable, effective, and high-quality pharmaceutical formulations.

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